Product packaging for Octahydropyrido[2,1-c]morpholine-6,8-dione(Cat. No.:CAS No. 1512741-00-2)

Octahydropyrido[2,1-c]morpholine-6,8-dione

Cat. No.: B2968282
CAS No.: 1512741-00-2
M. Wt: 169.18
InChI Key: CRYSSONOZFXMES-UHFFFAOYSA-N
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Description

Octahydropyrido[2,1-c]morpholine-6,8-dione is a complex heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a fused morpholine ring, a privileged pharmacophore known to enhance the potency of lead compounds and modulate their pharmacokinetic properties by influencing solubility and metabolic stability . Researchers utilize this core structure as a key intermediate for constructing more complex molecular frameworks, particularly in the synthesis of octahydropyrido[1,4]oxazine derivatives, which have demonstrated a depressant action on the central nervous system (CNS) in preclinical studies . The compound serves as a valuable building block for the development of novel therapeutic agents, allowing scientists to explore structure-activity relationships (SAR) and design new molecules with potential pharmacological activity. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B2968282 Octahydropyrido[2,1-c]morpholine-6,8-dione CAS No. 1512741-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-3-6-5-12-2-1-9(6)8(11)4-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSSONOZFXMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512741-00-2
Record name octahydropyrido[2,1-c]morpholine-6,8-dione
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Synthetic Methodologies for Octahydropyrido 2,1 C Morpholine 6,8 Dione

Retrosynthetic Analysis of the Fused Dione (B5365651) System

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds to identify plausible synthetic precursors.

Strategic Disconnections Targeting Key Bonds

The retrosynthetic analysis of Octahydropyrido[2,1-c]morpholine-6,8-dione identifies several key bonds for disconnection. The most logical disconnections are within the dione ring, specifically the C-N and C-C bonds formed during the final cyclization steps. A primary disconnection can be made at the C6-N5 and C8-C8a bonds, suggesting a cyclization precursor. A Dieckmann condensation approach is a plausible strategy for the formation of the β-keto ester followed by cyclization to the dione. masterorganicchemistry.comyoutube.com This points towards a diester precursor attached to the morpholine (B109124) nitrogen.

Another key disconnection is at the C10a-N5 bond, which simplifies the molecule into a piperidine (B6355638) derivative and a morpholine fragment. This approach would involve the formation of the fused ring system in an earlier step.

Identification of Accessible Synthetic Precursors

Based on the strategic disconnections, several accessible synthetic precursors can be identified. A primary precursor for a Dieckmann condensation route would be a substituted piperidine with a nitrogen-linked side chain containing two ester functionalities. A plausible starting material for the synthesis of the core octahydropyrido[2,1-c] nih.govnumberanalytics.comoxazine (B8389632) framework is 2-piperidinemethanol (B146044). nih.gov

For the construction of the morpholine-6,8-dione ring, a suitable precursor would be a piperidine-2-acetic acid derivative, which can be further elaborated to introduce the necessary functional groups for the final cyclization.

Direct Synthesis Approaches to the Core Scaffold

Direct synthesis approaches focus on the forward synthesis from readily available starting materials to the target molecule. These methods can be broadly categorized into cyclization reactions that form the fused ring system.

Cyclization Reactions for Ring Formation

The formation of the this compound core relies heavily on efficient cyclization strategies. Both intramolecular and intermolecular approaches can be envisioned for the construction of this bicyclic system.

Intramolecular annulation involves the formation of a ring from a single molecule containing all the necessary atoms. A key intramolecular strategy for the synthesis of the target dione is the Dieckmann condensation. numberanalytics.comorganic-chemistry.org This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which can then be converted to the dione.

A proposed synthetic sequence is outlined below:

StepReactantsReagents and ConditionsProduct
12-Piperidinemethanol, Ethyl bromoacetateK2CO3, Acetonitrile, RefluxEthyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate
2Ethyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetateAcryloyl chloride, Triethylamine, Dichloromethane, 0 °C to rtEthyl 2-(2-((acryloyloxy)methyl)piperidin-1-yl)acetate
3Ethyl 2-(2-((acryloyloxy)methyl)piperidin-1-yl)acetateSodium ethoxide, Toluene, RefluxEthyl 8-oxo-octahydropyrido[2,1-c]morpholine-6-carboxylate
4Ethyl 8-oxo-octahydropyrido[2,1-c]morpholine-6-carboxylate1. NaOH (aq), Reflux; 2. HCl (aq), HeatThis compound

This sequence begins with the alkylation of 2-piperidinemethanol, followed by acylation and an intramolecular Michael addition/Dieckmann condensation to form the fused ring system. The final step involves hydrolysis and decarboxylation to yield the target dione.

Intermolecular cyclocondensation involves the reaction of two or more molecules to form the cyclic product. An alternative approach to the octahydropyrido[2,1-c]morpholine core could involve the reaction of 2-piperidinemethanol with a suitable dielectrophile. For instance, the reaction of 2-piperidinemethanol with a derivative of acetonedicarboxylic acid could potentially lead to the formation of the dione ring in a stepwise manner.

A plausible intermolecular approach is detailed in the following table:

StepReactantsReagents and ConditionsProduct
12-Piperidinemethanol, Diethyl acetonedicarboxylateToluene, Dean-Stark trap, RefluxDiethyl 2,2'-((2-(hydroxymethyl)piperidin-1-yl)methylene)diacetate
2Diethyl 2,2'-((2-(hydroxymethyl)piperidin-1-yl)methylene)diacetateSodium ethoxide, Ethanol (B145695), RefluxEthyl 8-oxo-octahydropyrido[2,1-c]morpholine-6-carboxylate
3Ethyl 8-oxo-octahydropyrido[2,1-c]morpholine-6-carboxylate1. NaOH (aq), Reflux; 2. HCl (aq), HeatThis compound

This approach utilizes a condensation reaction to form an intermediate that can then undergo an intramolecular cyclization to form the desired heterocyclic core. The subsequent hydrolysis and decarboxylation steps would yield the final product. The hydrogenation of a corresponding dihydropyrido[2,1-c] nih.govnumberanalytics.comoxazine precursor using catalytic methods, such as with ruthenium or rhodium catalysts, could also be a viable route to the saturated octahydro system. nih.govrsc.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to the synthesis of related morpholine and fused heterocyclic structures. For instance, the Ugi reaction, a well-known MCR, has been adapted to produce morpholine-2,5-diones containing a tetrazole moiety. researchgate.net This involves a one-pot procedure with four components: an α-aminomethyltetrazole, an aldehyde, monochloroacetic acid, and an isocyanide. researchgate.net

Another relevant MCR approach involves the stereoselective synthesis of 1,3-oxazolidines from anilines, mono-substituted epoxides, and ethyl glyoxalate, catalyzed by a Ti(IV) complex. mdpi.com Such strategies, which involve the ring-opening of small heterocycles like epoxides, are instrumental in constructing larger, more complex heterocyclic systems and could be conceptually adapted for the synthesis of the pyrido-morpholine scaffold. mdpi.com

Oxidative Transformations in Ring Closure (e.g., Frémy's salt oxidation)

Oxidative transformations are crucial in the final stages of ring closure and functional group manipulation. Frémy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO) is a stable free radical known for its utility as a selective oxidizing agent, particularly in the conversion of phenols and aromatic amines to quinones. researchgate.netorgsyn.org This type of reaction, known as the Teuber reaction, demonstrates the potential of Frémy's salt to introduce dione functionalities, which are key features of the target molecule. orgsyn.org

Frémy's salt oxidizes phenols to p-quinones when the para-position is unsubstituted. nih.gov The oxidation mechanism involves the incorporation of oxygen from the Frémy's salt radical onto the phenol (B47542) group. nih.gov While its direct application in the ring closure of the this compound system is not explicitly detailed in the provided context, its known reactivity suggests its potential use in a synthetic route where a precursor phenol or aniline (B41778) fused to the pyrido-morpholine core is oxidized to the corresponding dione. The reagent is prepared from hydroxylaminedisulfonic acid and can be generated chemically or via electrolysis. wikipedia.org

The table below summarizes key aspects of Frémy's salt.

PropertyDescription
Chemical Formula (KSO₃)₂NO
Common Name Frémy's Salt
Appearance Yellowish-brown solid; aqueous solutions are bright violet wikipedia.org
Primary Use Selective oxidation of phenols and aromatic amines to quinones (Teuber reaction) researchgate.netorgsyn.org
Mechanism Acts as a stable free radical oxidant wikipedia.org

Catalytic Methodologies for Enhanced Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of synthetic routes toward complex molecules like this compound. Both transition metals and small organic molecules (organocatalysts) are employed to facilitate key bond-forming and cyclization steps.

Transition metals such as palladium, copper, rhodium, and nickel are widely used to catalyze cycloaddition and cyclization reactions for the construction of six-membered heterocycles. researchgate.net These methods are potent for the rapid assembly of highly functionalized molecular frameworks. researchgate.net For example, copper(II) 2-ethylhexanoate (B8288628) has been used to promote the oxyamination of alkenes, leading to the stereoselective synthesis of 2-aminomethyl morpholines. nih.gov This reaction involves the simultaneous addition of an alcohol and an amine across an alkene, demonstrating a direct method for forming the morpholine ring. nih.gov

Similarly, various transition metals have been employed in one-pot syntheses of isoindolinone derivatives, which share structural motifs with the target compound. nih.gov These reactions can involve processes like C-H activation, intramolecular annulation, and isocyanide insertion, showcasing the versatility of transition metal catalysis in building fused ring systems. nih.gov The reaction of cyanuric triazide with transition metal precursors can lead to a complex rearrangement and double-cyclization, breaking an aromatic ring to form new heterocyclic rings, highlighting the transformative power of metal-mediated reactions. nih.govresearchgate.net

Organocatalysis provides a complementary, metal-free approach to synthesis. In the context of related structures, organocatalysts have been effectively used for the ring-opening polymerization (ROP) of morpholine-2,5-diones to create poly(ester amide)s. researchgate.net Catalytic systems, such as a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU), can achieve rapid and controlled polymerization. researchgate.net While this demonstrates the reactivity of the morpholine-2,5-dione (B184730) ring system, the principles of organocatalysis could also be applied to the asymmetric synthesis of the chiral centers within the this compound framework.

Synthesis of Related Pyrido-Fused Morpholine and Oxazine Dione Derivatives

The synthesis of closely related analogues provides significant insight into potential synthetic routes for this compound. These related structures often share key synthetic challenges and intermediates.

Analogous Ring System Constructions (e.g., octahydropyrido[2,1-c]oxazin-3-ol)

The synthesis of related pyrido-fused oxazine and morpholine systems has been successfully achieved. For instance, 3-substituted octahydropyrido[2,1-c] wikipedia.orgresearchgate.netoxazines have been synthesized starting from 2-piperidinemethanol. nih.gov Treatment of 2-piperidinemethanol with α-bromoacetophenone yields 3-hydroxy-3-phenyloctahydropyrido[2,1-c] wikipedia.orgresearchgate.netoxazine, a key intermediate that can be further transformed. nih.gov

A particularly relevant example is the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c] wikipedia.orgresearchgate.netoxazine-1,8-diones. nih.gov This synthesis demonstrates the construction of a dione-containing pyrido-oxazine ring system, which is structurally very similar to the target compound. The general synthetic scheme for these related compounds is outlined below.

Starting MaterialReagent(s)ProductReference
2-Piperidinemethanolα-Bromoacetophenone3-Hydroxy-3-phenyloctahydropyrido[2,1-c] wikipedia.orgresearchgate.netoxazine nih.gov
Ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylate2,2-Dimethoxyethanamine1-(2,2-Dimethoxyethyl)-4-pyridones nih.gov
1-(2,2-Dimethoxyethyl)-4-pyridoneHydrochloric Acid3-Hydroxy-3,4-dihydropyrido[2,1-c] wikipedia.orgresearchgate.netoxazine-1,8-diones nih.gov

Utilization of Common Building Blocks (e.g., morpholine, Meldrum's acid derivatives)

The construction of the this compound scaffold can be envisioned through the strategic combination of readily available chemical building blocks. Morpholine and derivatives of Meldrum's acid are particularly valuable starting materials for assembling the respective morpholine and pyridinedione portions of the target molecule.

Morpholine as a Core Unit: Morpholine is a versatile six-membered heterocycle that can be functionalized to serve as a nucleophilic component in scaffold synthesis. e3s-conferences.org A common synthetic route to substituted morpholines begins with 1,2-amino alcohols. organic-chemistry.orgchemrxiv.org These precursors can undergo annulation, for instance, with reagents like chloroacetyl chloride followed by reduction, to form the morpholine ring. nih.gov Alternatively, the nitrogen atom of the morpholine ring can be directly involved in forming the fused pyridinedione ring. For example, a morpholine derivative can be reacted with an appropriate electrophile to initiate cyclization. researchgate.netresearchgate.net

Meldrum's Acid in Heterocyclic Synthesis: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are highly versatile reagents in organic synthesis, often serving as synthetic equivalents of malonic acid. mostwiedzy.plresearchgate.net A key feature is the high acidity of the C5 methylene (B1212753) protons, which facilitates a variety of condensation and substitution reactions. Acyl derivatives of Meldrum's acid are particularly useful as they can generate highly reactive acylketene intermediates upon thermal decomposition. mostwiedzy.pl

A plausible synthetic strategy for the pyridinedione portion of the target scaffold involves a reaction sequence analogous to the synthesis of other fused pyridone systems. mostwiedzy.pl This approach would involve the reaction of an amine—in this case, the secondary amine of a morpholine precursor—with an acyl Meldrum's acid. This would be followed by a thermally or acid-catalyzed intramolecular cyclization, leading to the formation of the dione ring fused to the morpholine core. The dual reactivity of Meldrum's acid derivatives, first as a nucleophile and then as an electrophile precursor, makes them powerful tools for constructing such bicyclic systems. nih.gov

The following table summarizes representative reactions involving these key building blocks in the synthesis of related heterocyclic structures.

Green Chemistry Principles in Scaffold Construction

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. numberanalytics.comnih.gov

Key green chemistry principles applicable to this scaffold's construction include:

Atom Economy and Step Reduction: Synthetic routes are designed to maximize the incorporation of all materials into the final product. numberanalytics.com One-pot, multicomponent reactions (MCRs) are particularly effective in this regard, as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and thereby decrease solvent and energy usage. nih.gov Catalyst-free, one-pot procedures for synthesizing related quinoline (B57606) diones have been developed, showcasing a move towards more efficient and environmentally benign processes. researchgate.net

Use of Safer Reagents and Solvents: A significant advancement in morpholine synthesis is the replacement of harsh reagents. For instance, a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide allows for the conversion of 1,2-amino alcohols to morpholines, avoiding the use of chloroacetyl chloride and subsequent metal hydride reductions. chemrxiv.org This not only simplifies the process but also enhances its safety and environmental profile. chemrxiv.org The choice of solvent is also critical, with a preference for greener alternatives like ethanol or water, or even solvent-free conditions, over chlorinated solvents. nih.govresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. numberanalytics.com Iron, as an earth-abundant and less toxic metal, is an attractive alternative to precious metal catalysts. nih.gov The development of iron-catalyzed cascade reactions for synthesizing heterocycles exemplifies this principle, offering high efficiency and selectivity under mild conditions. nih.gov

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govresearchgate.net This approach aligns with the green chemistry goal of minimizing energy requirements for chemical processes. numberanalytics.com

By integrating these principles—such as employing a step-efficient, one-pot cyclization strategy, utilizing safer reagents like ethylene sulfate derivatives, and leveraging catalysis and alternative energy sources—the synthesis of the this compound scaffold can be made more sustainable and efficient.

Chemical Reactivity and Transformations of Octahydropyrido 2,1 C Morpholine 6,8 Dione

Reactivity of the Dione (B5365651) Functionality

The dione moiety in Octahydropyrido[2,1-c]morpholine-6,8-dione is the primary site for a variety of chemical transformations. The electrophilicity of the carbonyl carbons and the acidity of the alpha-protons are key determinants of its reactivity.

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl groups of the dione are susceptible to nucleophilic attack. Due to the bicyclic structure, the accessibility of these centers may be sterically hindered to some extent, influencing the reaction rates and stereochemical outcomes. A range of nucleophiles, including organometallic reagents, hydrides, and amines, can add to the carbonyl carbons. The regioselectivity of such additions would be influenced by the subtle electronic and steric differences between the two carbonyl groups.

Table 1: Plausible Nucleophilic Addition Reactions

Nucleophile Reagent Example Expected Product
Hydride Sodium borohydride (B1222165) (NaBH₄) Hydroxy-ketone or diol
Organometallic Grignard Reagent (RMgX) Tertiary alcohol(s)

Enolate Chemistry and Alpha-Carbon Functionalization

The presence of protons on the carbons alpha to the carbonyl groups allows for the formation of enolates under basic conditions. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate. bham.ac.uk These enolates are versatile intermediates for the introduction of various functional groups at the alpha-position through reactions with electrophiles.

Kinetic enolates are typically formed using strong, sterically hindered bases at low temperatures, while thermodynamic enolates are favored under conditions that allow for equilibration. bham.ac.uk The resulting enolates can undergo alkylation, acylation, and aldol (B89426) condensation reactions, providing a pathway to a diverse range of derivatives.

Table 2: Alpha-Carbon Functionalization via Enolates

Reaction Type Electrophile Example Product Type
Alkylation Methyl iodide (CH₃I) α-Methylated dione
Aldol Reaction Benzaldehyde (C₆H₅CHO) α-(Hydroxybenzyl) dione

Selective Reduction and Oxidation Reactions of the Dione System

The selective reduction of one or both carbonyl groups can be achieved using a variety of reducing agents. The choice of reagent and reaction conditions will determine the extent of reduction. For instance, mild reducing agents might selectively reduce one carbonyl group, while more powerful reagents would lead to the corresponding diol.

Conversely, while the dione functionality is already in a relatively high oxidation state, specific oxidative transformations, such as oxidative cleavage under harsh conditions, could be envisaged, though they are less common for such systems.

Transformations Involving the Bridgehead Nitrogen Atom

The bridgehead nitrogen atom in this compound possesses a lone pair of electrons that is largely localized due to the rigid bicyclic framework. This localization makes the nitrogen atom nucleophilic and basic, although sterically hindered.

Alkylation and Acylation Reactions

The nucleophilic nature of the bridgehead nitrogen allows for its reaction with electrophiles such as alkyl halides and acylating agents. These reactions would lead to the formation of quaternary ammonium (B1175870) salts or N-acylated products, respectively. The reactivity of the nitrogen would be tempered by steric hindrance imposed by the bicyclic structure.

Table 3: Reactions at the Bridgehead Nitrogen

Reaction Type Reagent Example Product Type
Alkylation Ethyl bromide (CH₃CH₂Br) N-Ethyl quaternary salt

Heteroatom-Driven Rearrangements

Bicyclic systems containing bridgehead heteroatoms are known to undergo a variety of rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates. gla.ac.uknih.gov While specific rearrangements for this compound are not extensively documented, analogous bicyclic systems are known to undergo skeletal reorganizations under thermal or catalytic conditions. rsc.orgacs.org The presence of the dione functionality and the morpholine (B109124) ring could lead to complex transformations, potentially involving ring-opening and ring-closing cascades.

Further research into the specific reactivity of this compound would be necessary to fully elucidate the pathways and products of such rearrangements.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data regarding the chemical reactivity and transformations of the compound "this compound".

Public chemical databases, such as PubChem, list the compound and its predicted properties but confirm the absence of literature or patent data associated with it. uni.lu

Consequently, detailed information on the following topics for this specific molecule could not be found:

Stereoselective and Diastereoselective Transformations

While research exists for structurally related but distinct compounds, such as morpholine-2,5-diones and 3-hydroxy-3,4-dihydropyrido[2,1-c] uni.luwikipedia.orgoxazine-1,8-diones, this information does not directly apply to this compound and therefore cannot be included in this article as per the provided instructions.

Mechanistic Investigations of Synthetic Pathways and Chemical Reactions

Elucidation of Reaction Mechanisms for Key Synthetic Steps

Studies on Cyclization and Annulation Mechanisms

Information not available in the reviewed sources.

Mechanistic Insights into Oxidative Transformations

Information not available in the reviewed sources.

Identification and Characterization of Reaction Intermediates

Information not available in the reviewed sources.

Transition State Analysis and Energy Profiles of Chemical Conversions

Information not available in the reviewed sources.

Kinetic and Thermodynamic Studies of Reaction Rates and Equilibria

Information not available in the reviewed sources.

Spectroscopic and Advanced Structural Characterization of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons, providing information on the number of neighboring protons. The integration of the signal corresponds to the number of protons it represents. For Octahydropyrido[2,1-c]morpholine-6,8-dione, a detailed ¹H NMR spectrum would be essential to map out the proton framework of the fused ring system.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not availableData not availableData not availableData not available

No specific ¹H NMR data for this compound was found in the public domain.

Carbon-¹³C NMR for Carbon Skeleton Elucidation

Carbon-¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is characteristic of its hybridization and the nature of the atoms it is bonded to. In the case of this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbons of the dione (B5365651) functionality, as well as for the aliphatic carbons within the pyridomorpholine backbone.

Carbon Assignment Chemical Shift (δ, ppm)
Data not availableData not available

No specific ¹³C NMR data for this compound was found in the public domain.

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are powerful tools for unambiguously assigning proton and carbon signals and for determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing critical information for determining the relative stereochemistry of the molecule.

A comprehensive 2D NMR analysis would be indispensable for the complete and unambiguous structural and stereochemical elucidation of this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule. For this compound, mass spectrometry would confirm the molecular formula and offer insights into the stability of the fused ring system through its fragmentation behavior.

Ion Mass-to-Charge Ratio (m/z) Relative Intensity (%)
Data not availableData not availableData not available

No specific mass spectrometry data for this compound was found in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functional group, as well as C-N and C-O stretching vibrations characteristic of the morpholine (B109124) and piperidine (B6355638) rings.

Functional Group Absorption Frequency (cm⁻¹)
Carbonyl (C=O) stretchData not available
C-N stretchData not available
C-O stretchData not available

No specific IR spectroscopy data for this compound was found in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed 3D model of the molecule, providing definitive information about bond lengths, bond angles, and stereochemistry. An X-ray crystal structure of this compound would provide an unambiguous determination of its solid-state conformation and the relative configuration of its stereocenters.

Crystallographic Parameter Value
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
Bond lengthsData not available
Bond anglesData not available

No specific X-ray crystallography data for this compound was found in the public domain.

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., EPR, Mössbauer spectroscopy)

No published research is currently available that utilizes Electron Paramagnetic Resonance (EPR) or Mössbauer spectroscopy to investigate the mechanistic properties of this compound. These techniques are highly specialized and are typically employed under specific circumstances, such as when studying paramagnetic species or compounds containing specific isotopes like ⁵⁷Fe, which may not be relevant to the typical mechanistic pathways or structural features of this particular compound.

Consequently, no data tables or detailed research findings regarding the application of these advanced spectroscopic methods to this compound can be provided.

Computational and Theoretical Studies of Octahydropyrido 2,1 C Morpholine 6,8 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into molecular orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Octahydropyrido[2,1-c]morpholine-6,8-dione, DFT calculations would typically be employed to determine a range of molecular properties.

A hypothetical data table of DFT-calculated properties for this compound might include:

PropertyCalculated ValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Note: The values in this table are placeholders as no specific research data is available.

These parameters are crucial for predicting the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and accepting capabilities, respectively. The HOMO-LUMO gap is a key indicator of chemical stability.

Ab Initio Methods for Energetic Calculations

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are often used for high-accuracy energetic calculations. For this compound, these calculations would provide precise values for its heat of formation and strain energy, offering a deeper understanding of its thermodynamic stability.

Conformational Analysis and Dynamic Behavior Studies

The three-dimensional structure of this compound is not rigid. Conformational analysis would be essential to identify the most stable spatial arrangements of the molecule. Computational methods could be used to explore the potential energy surface and identify low-energy conformers. Molecular dynamics simulations could further elucidate the dynamic behavior of the fused ring system over time.

Investigation of Tautomerism and Isomerism

The presence of carbonyl groups and adjacent alpha-hydrogens in this compound suggests the possibility of keto-enol tautomerism. Computational studies would be invaluable in determining the relative stabilities of the keto and potential enol tautomers. The energy difference between these forms would indicate which tautomer is predominant under equilibrium conditions.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations could predict its expected signatures in various spectroscopic techniques.

A hypothetical table of predicted spectroscopic data might look as follows:

Spectroscopic TechniquePredicted Key Signatures
¹H NMR Chemical shifts (ppm) and coupling constants (Hz) for protons in different chemical environments.
¹³C NMR Chemical shifts (ppm) for the carbon atoms, particularly the carbonyl carbons.
Infrared (IR) Vibrational frequencies (cm⁻¹) for key functional groups, such as the C=O stretches of the dione (B5365651).
UV-Vis Wavelength of maximum absorption (λ_max) related to electronic transitions.

Note: The entries in this table are descriptive placeholders as no specific calculated data is available.

Following a comprehensive search for scholarly and scientific literature, no specific data or research could be found on the computational and theoretical studies of this compound, focusing on the molecular modeling of its interactions with non-biological chemical targets.

The performed searches yielded information on related morpholine-containing compounds and their applications in biological contexts, as well as studies on the synthesis and polymerization of morpholine-dione derivatives for material science. However, none of the available resources provided the specific molecular modeling data required to address the topic of scaffold-target interactions in a purely chemical process, as stipulated by the request.

Therefore, the content for the specified section cannot be generated at this time due to a lack of available research data on this highly specific subject.

Applications As Synthetic Intermediates and Building Blocks

Utility in the Construction of Complex Molecular Architectures

The molecular architecture of Octahydropyrido[2,1-c]morpholine-6,8-dione is characterized by a highly constrained, fused bicyclic system. This rigid three-dimensional arrangement is a key feature that chemists can exploit to construct intricate molecular structures with high degrees of stereochemical control. The fusion of the piperidine (B6355638) and morpholine (B109124) rings creates a conformationally restricted scaffold that can orient substituents in well-defined spatial arrangements.

The synthesis of complex molecules often relies on starting materials that provide a foundational stereochemical and conformational framework. Analogous bicyclic systems, such as those derived from the combination of amino acids and sugars, have proven to be powerful starting points for accessing significant chemical and geometrical diversity. researchgate.net For instance, the related bicyclic morpholine lactone has been utilized to create both bi- and tricyclic compounds through reactions like lactone aminolysis. researchgate.net The inherent rigidity of the this compound core makes it an ideal chassis upon which to build larger, more complex molecular superstructures, which is a significant advantage in fields like total synthesis and medicinal chemistry.

Role in Scaffold Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating libraries of small molecules with high levels of structural diversity to probe biological pathways and accelerate drug discovery. frontiersin.org Bicyclic scaffolds like this compound are particularly valuable in DOS because they serve as a common core from which a multitude of diverse structures can be generated. nih.gov

The DOS approach using such a scaffold typically involves a series of branching reaction pathways where the core is elaborated with various functional groups (appendage diversity) or undergoes further chemical transformations to create entirely new molecular skeletons (skeletal diversity). researchgate.netbeilstein-journals.org The functional handles present in the dione (B5365651)—the lactone and lactam moieties—can be selectively opened or modified, providing entry into different classes of compounds. This allows for the efficient generation of structurally diverse compound collections from a single, readily accessible starting material. beilstein-journals.org

Precursor for Advanced Materials (e.g., biodegradable polydepsipeptides)

Morpholine-2,5-diones are well-established monomers for the synthesis of polydepsipeptides via ring-opening polymerization (ROP). nih.gov These polymers, which are a class of poly(ester amide)s, are highly sought after as biodegradable materials for biomedical applications such as drug delivery and tissue engineering. nih.govutwente.nl The polymerization proceeds through the cleavage of the ester bond within the morpholine-2,5-dione (B184730) ring. utwente.nl

While most research has focused on monocyclic morpholine-2,5-diones, the bicyclic structure of this compound presents an intriguing possibility for creating novel polydepsipeptides. The ROP of this monomer would be expected to produce polymers with the rigid piperidine ring incorporated directly into the polymer backbone. This could lead to materials with unique physical and mechanical properties, such as enhanced thermal stability and altered degradation profiles, compared to polymers derived from simpler, monocyclic monomers. researchgate.net The controlled ROP of such monomers can yield well-defined polymers with predictable molecular weights and low dispersity. researchgate.netnih.gov

Contribution to Novel Chemical Entity Development

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). nih.govnih.govnih.gov Its value stems from favorable physicochemical properties, including a desirable balance of lipophilicity and hydrophilicity, which can improve solubility and permeability across the blood-brain barrier. nih.govresearchgate.net

This compound represents a more complex, sp³-rich variant of the simple morpholine core. Such complex and conformationally constrained scaffolds are of high interest in modern drug discovery. nih.gov The rigidity of the bicyclic system can pre-organize appended pharmacophoric groups into a specific conformation that may lead to enhanced binding affinity and selectivity for a biological target. researchgate.net By serving as the central core for new molecules, this compound can contribute to the development of novel chemical entities for a range of therapeutic areas where precise three-dimensional positioning of functional groups is critical for activity. google.com

Integration into Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple chemical bonds are formed in a single operation, are highly efficient methods for the rapid assembly of complex molecular structures from simpler precursors. researchgate.net The synthesis of morpholine derivatives has itself been achieved through cascade sequences, for example, involving the ring-opening of an oxazetidine followed by a spontaneous ring closure. nih.gov

The dense and functionalized structure of this compound makes it a potential substrate for subsequent cascade reactions. For instance, a selective ring-opening of the lactone could unmask a carboxylic acid and a secondary amine, which could then be poised to participate in a subsequent intramolecular cyclization or condensation reaction to form a new, more complex polycyclic system. The design of such one-pot, multi-step transformations is a hallmark of elegant and efficient chemical synthesis, and bicyclic building blocks like this dione are ideal candidates for integration into such complex reaction pathways. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Analogs

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry. For complex heterocyclic systems like Octahydropyrido[2,1-c]morpholine-6,8-dione, developing asymmetric synthetic routes is of paramount importance. Future research could focus on several key strategies:

Catalytic Asymmetric Hydrogenation: The use of chiral metal catalysts, such as those based on rhodium with bisphosphine ligands, has proven effective for the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors, achieving excellent enantioselectivities (up to 99% ee). rsc.org This approach could be adapted to prochiral precursors of this compound.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, can provide a direct pathway to enantiomerically pure products. The synthesis of morpholine-2,5-diones from amino acids is a well-established method that could be extended to the synthesis of more complex fused systems. nih.govresearchgate.net

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions offers a powerful and often more sustainable alternative to metal-based catalysts. Exploring organocatalytic methods for the key bond-forming reactions in the synthesis of this compound could lead to novel and efficient asymmetric routes.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Understanding the inherent reactivity of the this compound scaffold is crucial for its application as a synthetic building block. Future studies should investigate:

Ring-Opening Polymerization (ROP): Morpholine-2,5-diones are valuable monomers for the synthesis of biodegradable polydepsipeptides. nih.govresearchgate.net Investigating the potential of this compound and its derivatives as monomers in ROP could lead to new polymeric materials with unique properties.

Diastereoselective Reactions: The rigid, fused-ring system of this compound could be exploited to control the stereochemical outcome of reactions at various positions. For instance, the diastereoselective synthesis of 2- and 3-substituted morpholine congeners has been achieved through the ring-opening of 2-tosyl-1,2-oxazetidine. nih.gov

Photoredox Catalysis: This emerging field in organic synthesis allows for novel transformations under mild conditions. Exploring photoredox-mediated reactions, such as Giese-type additions, could unveil new reactivity patterns for this heterocyclic system. nih.gov

Advancements in Computational Chemistry for Predictive Synthesis

Computational tools are increasingly integral to modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, computational chemistry could be applied to:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the stereoselectivity of synthetic transformations. This has been successfully used to understand the enantioselectivity in copper-catalyzed cyclizative aminoboration for the synthesis of chiral piperidines. nih.gov

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, to confirm the structure and stereochemistry of synthesized compounds. researchgate.net

Virtual Screening for Biological Activity: If the compound is being investigated for potential pharmaceutical applications, computational docking studies can predict its binding affinity to various biological targets, helping to prioritize experimental screening efforts.

Expanding the Scope of Derivatization for Enhanced Functionality

The functionalization of the this compound core is key to tuning its physicochemical properties and biological activity. Research in this area should focus on:

Introduction of Diverse Substituents: Developing synthetic methodologies to introduce a wide range of functional groups at various positions on the heterocyclic scaffold will be crucial for creating libraries of analogs for structure-activity relationship (SAR) studies.

"Click" Chemistry: The incorporation of functional handles that can participate in highly efficient and selective "click" reactions would facilitate the rapid synthesis of complex derivatives and bioconjugates.

Bioisosteric Replacement: In the context of drug discovery, replacing certain functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. For example, 3,6-dihydro-2H-pyran has been successfully used as a morpholine replacement in mTOR inhibitors. nih.gov

Addressing Scalability and Sustainability Challenges in Synthesis

For any chemical compound to have a practical impact, its synthesis must be scalable and environmentally sustainable. Future research should address:

Process Optimization: Developing robust and efficient synthetic protocols that can be safely scaled up from the laboratory to industrial production is a critical challenge. This includes optimizing reaction conditions, minimizing the number of synthetic steps, and developing efficient purification methods. researchgate.netnih.gov

Green Chemistry Principles: The application of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient processes, will be essential for the sustainable production of this compound. nih.govchemrxiv.org

Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. Investigating the synthesis of this compound using flow chemistry could lead to significant process improvements.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octahydropyrido[2,1-c]morpholine-6,8-dione, and how is purity validated?

  • Methodology : The compound is synthesized via multi-step heterocyclic condensation reactions. For example, tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate serves as a key intermediate, with bromoacetylation and cyclization steps critical for forming the morpholine-dione scaffold . Purity assessment (≥95%) is typically performed using HPLC with UV detection, complemented by elemental analysis (C, H, N) to confirm stoichiometric ratios .

Q. Which analytical techniques are essential for structural characterization?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to resolve the fused bicyclic system. For instance, morpholine protons appear as multiplet signals at δ 3.21–3.54 ppm, while carbonyl carbons resonate at ~170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 278.15) .
  • Elemental Analysis : Validates empirical formulas (e.g., C10_{10}H16_{16}BrNO3_3) with <0.5% deviation .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Follow GBZ 2.1-2007 workplace exposure guidelines. Use fume hoods for synthesis, nitrile gloves for skin protection, and consult the International Chemical Safety Card (ICSC) for spill management. Waste disposal must comply with OECD chemical safety standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodology :

  • Dynamic NMR : Apply variable-temperature 1H^1H-NMR to detect conformational flexibility (e.g., ring-flipping in morpholine).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing experimental and simulated diffraction patterns .
  • Cross-Validation : Compare data with structurally related compounds, such as pyrido[2,3-d]pyrimidine derivatives, to identify artifacts .

Q. What strategies minimize byproduct formation during synthesis?

  • Methodology :

  • Reaction Optimization : Use anhydrous DMF under reflux to suppress hydrolysis of intermediates .
  • Catalyst Screening : Test morpholine derivatives (e.g., 1-methylpiperazine) to enhance regioselectivity .
  • Byproduct Tracking : Employ LC-MS to monitor side products like N-oxides or halogenated impurities .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via TLC or HPLC.
  • Light Sensitivity : UV-visible spectroscopy identifies photodegradation products (e.g., ring-opening at 254 nm) .

Q. What computational tools predict reactivity in derivatization reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack sites (e.g., carbonyl groups at positions 6 and 8).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for analogous compounds?

  • Methodology :

  • Meta-Analysis : Compare synthetic protocols for pyrido[1,2,3-de]benzoxazine derivatives, noting solvent polarity and catalyst loading effects .
  • Reproducibility Trials : Replicate reactions with controlled variables (e.g., inert atmosphere vs. ambient conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.